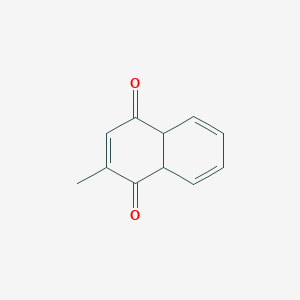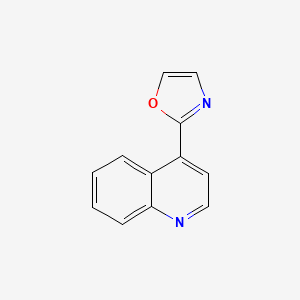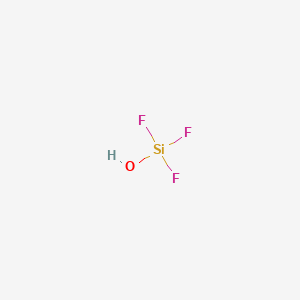
Silanol, trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, trifluoro-: is a compound characterized by the presence of a silicon atom bonded to three fluorine atoms and one hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are significant in silicon chemistry and are often used as intermediates in the synthesis of various organosilicon compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halosilanes: Silanol, trifluoro- can be synthesized by the hydrolysis of trifluorosilane (SiHCl3) in the presence of water.
Oxidation of Hydrosilanes: Another method involves the oxidation of trifluorosilane using oxidizing agents such as air, peracids, or potassium permanganate.
Industrial Production Methods: The industrial production of silanol, trifluoro- often involves the batch process of polycondensation of oligomeric siloxanediols to obtain silanol end-capped polymers .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silanol, trifluoro- can undergo oxidation reactions to form various oxidized silicon compounds.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Condensation: Silanol, trifluoro- can condense with other silanols to form disiloxanes.
Common Reagents and Conditions:
Oxidizing Agents: Air, peracids, potassium permanganate.
Major Products:
Disiloxanes: Formed through the condensation of silanols.
Oxidized Silicon Compounds: Resulting from oxidation reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Silanol, trifluoro- is used as a catalyst in various organic reactions due to its unique reactivity.
Synthesis of Organosilicon Compounds: It serves as an intermediate in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems.
Biocompatible Materials: Used in the development of biocompatible materials for medical implants.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Silanol, trifluoro- exerts its effects primarily through its ability to form strong hydrogen bonds and its reactivity with various functional groups. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in both industrial and research applications .
Comparaison Avec Des Composés Similaires
Trimethylsilanol: Another silanol compound with three methyl groups instead of fluorine atoms.
Diphenylsilanediol: A silanediol with two phenyl groups.
Uniqueness: Silanol, trifluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and the ability to form strong hydrogen bonds. This makes it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
91419-78-2 |
|---|---|
Formule moléculaire |
F3HOSi |
Poids moléculaire |
102.088 g/mol |
Nom IUPAC |
trifluoro(hydroxy)silane |
InChI |
InChI=1S/F3HOSi/c1-5(2,3)4/h4H |
Clé InChI |
IOYKOBPSEGXAHU-UHFFFAOYSA-N |
SMILES canonique |
O[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
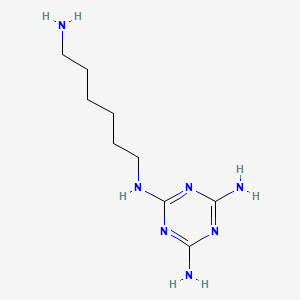



![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
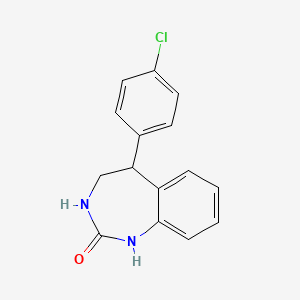

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
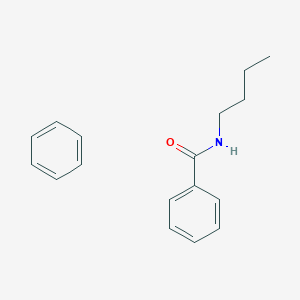
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
